molecular formula C56H71N9O23S B10789268 Fungard

Fungard

Cat. No.: B10789268
M. Wt: 1270.3 g/mol
InChI Key: PIEUQSKUWLMALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fungard, also known as micafungin, is an antifungal compound belonging to the echinocandin class. It is a semisynthetic lipopeptide derived from a fermentation product of the fungus Coleophoma empetri. This compound exerts its antifungal effects by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of micafungin involves the fermentation of Coleophoma empetri to produce the natural product, which is then chemically modified to enhance its antifungal properties. The key steps in the synthesis include:

Industrial Production Methods: Industrial production of micafungin involves large-scale fermentation followed by purification and chemical modification. The fermentation is carried out in bioreactors under controlled conditions to maximize yield. The product is then extracted, purified, and chemically modified to produce the final compound .

Chemical Reactions Analysis

Types of Reactions: Micafungin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of micafungin, which may have different antifungal properties .

Scientific Research Applications

Micafungin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.

    Biology: Investigated for its effects on fungal cell wall synthesis and integrity.

    Medicine: Used in the treatment of invasive fungal infections, such as candidemia and esophageal candidiasis.

    Industry: Employed in the development of new antifungal agents and formulations.

Mechanism of Action

Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. The primary molecular target of micafungin is the 1,3-beta-D-glucan synthase enzyme .

Comparison with Similar Compounds

Micafungin is unique among antifungal agents due to its specific mechanism of action and its ability to inhibit 1,3-beta-D-glucan synthesis. Similar compounds include:

Micafungin stands out due to its high selectivity for fungal cells and its relatively low toxicity to human cells, making it a valuable option for treating invasive fungal infections .

Properties

IUPAC Name

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUQSKUWLMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H71N9O23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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